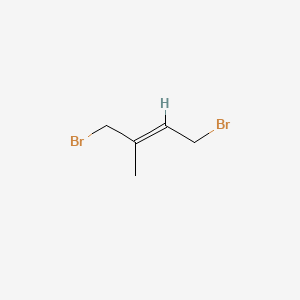1,4-Dibromo-2-methyl-2-butene
CAS No.: 18860-95-2
Cat. No.: VC7954835
Molecular Formula: C5H8Br2
Molecular Weight: 227.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18860-95-2 |
|---|---|
| Molecular Formula | C5H8Br2 |
| Molecular Weight | 227.92 g/mol |
| IUPAC Name | 1,4-dibromo-2-methylbut-2-ene |
| Standard InChI | InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3 |
| Standard InChI Key | HICPKHPJQJZCFP-UHFFFAOYSA-N |
| Isomeric SMILES | C/C(=C\CBr)/CBr |
| SMILES | CC(=CCBr)CBr |
| Canonical SMILES | CC(=CCBr)CBr |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
1,4-Dibromo-2-methyl-2-butene features a butene backbone substituted with bromine atoms at the 1- and 4-positions and a methyl group at the 2-position. The compound exists as cis (Z) and trans (E) isomers due to restricted rotation around the double bond. The trans isomer predominates at equilibrium (74%) under thermal conditions.
The IUPAC name, 1,4-dibromo-2-methylbut-2-ene, reflects its substituent arrangement. Key spectroscopic identifiers include:
-
¹H NMR: Signals at δ 1.82 ppm (methyl group) and δ 5.35–5.55 ppm (vinyl protons).
-
IR Spectroscopy: C-Br stretching vibrations observed at 500–600 cm⁻¹.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 227.92 g/mol |
| Boiling Point | 48–50°C (0.1–0.2 mmHg) |
| Density | 1.76 g/cm³ |
| Vapor Pressure | 0.12 mmHg at 25°C |
| LogP (Octanol-Water) | 3.12 |
The compound’s low boiling point under reduced pressure facilitates purification via distillation, while its high density and lipophilicity influence its environmental behavior .
Synthesis and Industrial Production
Industrial-Scale Manufacturing
Industrial production scales this process using continuous-flow reactors to enhance safety and efficiency. Key steps include:
-
Catalytic Bromination: Bromine is introduced incrementally to 2-methyl-2-butene in the presence of FeCl₃, achieving >95% conversion.
-
Distillation: Short-path distillation under vacuum (0.1 mmHg) isolates the product with ≥99% purity.
Chemical Reactivity and Applications
Substitution Reactions
The bromine atoms serve as leaving groups, enabling nucleophilic substitutions. For example, reaction with sodium hydroxide yields 2-methyl-2-buten-1,4-diol:
Elimination Reactions
Dehydrohalogenation with potassium tert-butoxide produces 2-methyl-1,3-butadiene, a monomer for synthetic rubbers:
Polymer Chemistry Applications
The compound’s dual functionality enables its use in low-shrinkage photopolymers. Its incorporation into 1,1-disubstituted 2-vinylcyclopropanes reduces polymerization-induced stress, enhancing material durability in 3D printing applications.
Biological Activity and Toxicity
Cellular Effects
Exposure to 1,4-dibromo-2-methyl-2-butene induces dose-dependent oxidative stress in mammalian cells, activating the NF-κB pathway at LC₅₀ = 2100 ppb (rat model) . Chronic exposure leads to:
-
Apoptosis: Caspase-3 activation via mitochondrial membrane depolarization.
Metabolic Pathways
The compound undergoes cytochrome P450-mediated metabolism, producing reactive intermediates that conjugate with glutathione. This detoxification pathway depletes cellular glutathione reserves by 40% within 6 hours.
Environmental Impact and Degradation
Environmental Persistence
1,4-Dibromo-2-methyl-2-butene exhibits moderate persistence (t₁/₂ = 12 days in soil) but undergoes rapid photolysis in aqueous media (t₁/₂ = 2.3 hours). Degradation products include:
-
Primary: 2-methyl-2-butene (84% yield).
-
Secondary: Brominated diketones (16% yield).
Ecotoxicology
Aquatic toxicity studies report EC₅₀ = 1.2 mg/L for Daphnia magna, indicating moderate hazard potential . Bioaccumulation is limited by the compound’s high water solubility (89 mg/L).
| Agency | Exposure Limit |
|---|---|
| OSHA | 0.1 ppm (8-hour TWA) |
| NIOSH | 0.05 ppm (Ceiling) |
Personal protective equipment (PPE) requirements include butyl rubber gloves and air-purifying respirators with organic vapor cartridges .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume